molecular formula C13H13NO3 B8603828 2-[(Oxolan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 165253-28-1

2-[(Oxolan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8603828
Key on ui cas rn: 165253-28-1
M. Wt: 231.25 g/mol
InChI Key: CSHFBXOJIQGULA-UHFFFAOYSA-N
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Patent
US05434181

Procedure details

A mixture comprising 30.0 g of (tetrahydro-3-furanyl)methyl tosylate, 23.0 g of potassium phthalimide and 150 ml of DMF was stirred at 80° C. for 8 hours. Water was poured into the reaction mixture, and crystals precipitated out was separated by filtration to obtain 27.0 g of N-{(tetrahydro-3-furanyl)methyl}phthalimide.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(C1C=CC(C)=CC=1)(O[CH2:5][CH:6]1[CH2:10][CH2:9][O:8][CH2:7]1)(=O)=O.[C:18]1(=[O:28])[NH:22][C:21](=[O:23])[C:20]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:19]12.[K].CN(C=O)C>O>[O:8]1[CH2:9][CH2:10][CH:6]([CH2:5][N:22]2[C:18](=[O:28])[C:19]3=[CH:27][CH:26]=[CH:25][CH:24]=[C:20]3[C:21]2=[O:23])[CH2:7]1 |f:1.2,^1:28|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
S(=O)(=O)(OCC1COCC1)C1=CC=C(C)C=C1
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated out
CUSTOM
Type
CUSTOM
Details
was separated by filtration

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
O1CC(CC1)CN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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